4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline
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Overview
Description
4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline can undergo various chemical reactions, including:
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid, indomethacin, and tryptophan share the indole core structure and exhibit similar biological activities.
Chloro and Fluoro Substituted Compounds: Compounds like 4-chloroaniline and 6-fluoroindole have similar substituents and may exhibit comparable chemical properties.
Uniqueness
4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline is unique due to its specific combination of substituents and the resulting chemical properties.
Properties
Molecular Formula |
C19H18Cl2FN3O |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-chloro-2-[(1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-5-methoxyaniline |
InChI |
InChI=1S/C19H18Cl2FN3O/c1-8-3-10-9-5-14(22)12(20)6-16(9)25-18(10)19(24-8)11-4-13(21)17(26-2)7-15(11)23/h4-8,19,24-25H,3,23H2,1-2H3/t8?,19-/m0/s1 |
InChI Key |
YSJVBYYUXMVASZ-AREVDXOESA-N |
Isomeric SMILES |
CC1CC2=C([C@@H](N1)C3=CC(=C(C=C3N)OC)Cl)NC4=CC(=C(C=C24)F)Cl |
Canonical SMILES |
CC1CC2=C(C(N1)C3=CC(=C(C=C3N)OC)Cl)NC4=CC(=C(C=C24)F)Cl |
Origin of Product |
United States |
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